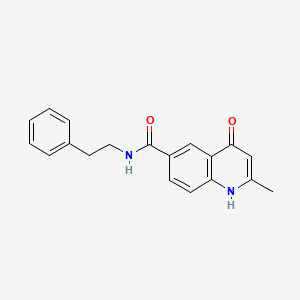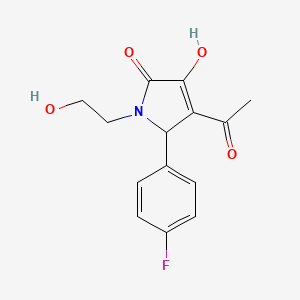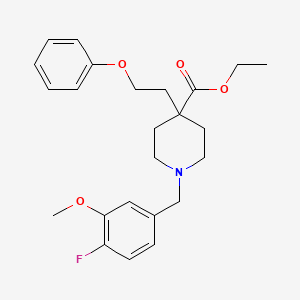![molecular formula C19H23N3OS B5038138 N-cyclohexyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5038138.png)
N-cyclohexyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide, also known as CCT251545, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound is highly selective for the protein kinase PAK4, which is involved in various cellular processes such as cytoskeletal dynamics, cell migration, and proliferation.
Mechanism of Action
N-cyclohexyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide binds to the ATP-binding site of PAK4 and inhibits its kinase activity. This results in the inhibition of downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways, which are involved in cell survival and proliferation. Inhibition of PAK4 also leads to the activation of the tumor suppressor protein p53, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of vascular smooth muscle cells and reduce neointimal hyperplasia, which is a common complication of angioplasty and stenting. It has also been shown to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclohexyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide is its high selectivity for PAK4, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, with a half-life of around 6 hours in mice. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-cyclohexyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide. One potential application is in combination therapy with other anti-cancer drugs, which could enhance its efficacy and reduce the risk of drug resistance. Another direction is the development of more potent and selective PAK4 inhibitors, which could have even greater anti-cancer effects. Finally, the study of the physiological effects of this compound in non-cancer contexts could lead to new therapeutic applications in other diseases.
Synthesis Methods
The synthesis of N-cyclohexyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has been described in several research articles. The most common method involves the reaction of 2-chloro-N-cyclohexylacetamide with 6-phenyl-4-pyrimidinethiol in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography or recrystallization. The yield of this synthesis method is typically around 50-60%.
Scientific Research Applications
N-cyclohexyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has been extensively studied for its potential use in cancer therapy. PAK4 is overexpressed in various types of cancer, including breast, pancreatic, and lung cancer, and plays a crucial role in cancer cell survival and metastasis. Inhibition of PAK4 by this compound has been shown to induce apoptosis and inhibit cancer cell migration and invasion in vitro and in vivo.
properties
IUPAC Name |
N-cyclohexyl-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-14(19(23)22-16-10-6-3-7-11-16)24-18-12-17(20-13-21-18)15-8-4-2-5-9-15/h2,4-5,8-9,12-14,16H,3,6-7,10-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHKGYXPHIPBAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)SC2=NC=NC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-4-{3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5038056.png)


![5-methyl-N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5038072.png)
![methyl 5-[3-(acetyloxy)-4-(benzoylamino)tetrahydro-2-thienyl]pentanoate](/img/structure/B5038078.png)
![4-ethoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B5038091.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-phenylethyl)amino]-2-propanol](/img/structure/B5038109.png)
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038116.png)
![N'-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B5038120.png)
![1-[(4-methylphenoxy)acetyl]-4-(4-phenylcyclohexyl)piperazine oxalate](/img/structure/B5038121.png)



![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-4-(4-morpholinyl)-1-butanamine](/img/structure/B5038146.png)